molecular formula C6H5N3 B112612 3-Amino-2-pyridinecarbonitrile CAS No. 42242-11-5

3-Amino-2-pyridinecarbonitrile

Cat. No.: B112612
CAS No.: 42242-11-5
M. Wt: 119.12 g/mol
InChI Key: KMHCTFSFWQRZTR-UHFFFAOYSA-N
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Description

3-Amino-2-pyridinecarbonitrile is an organic compound with the molecular formula C6H5N3. It is characterized by the presence of an amino group and a cyano group attached to a pyridine ring. This compound is known for its applications in pharmaceutical research and development due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-2-pyridinecarbonitrile can be synthesized through various methods. One common approach involves the reaction of 2-chloronicotinonitrile with ammonia in the presence of a palladium catalyst. Another method includes the reaction of 2-bromo-3-pyridinecarbonitrile with an appropriate amine under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-pyridinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-2-pyridinecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The amino and cyano groups play a crucial role in its reactivity and binding affinity. It can act as a ligand, forming complexes with metal ions, which can then participate in various biochemical processes .

Comparison with Similar Compounds

  • 2-Amino-3-pyridinecarbonitrile
  • 6-Amino-3-pyridinecarbonitrile
  • 2-Pyridinecarbonitrile
  • 3-Pyridinecarbonitrile

Comparison: 3-Amino-2-pyridinecarbonitrile is unique due to the specific positioning of the amino and cyano groups on the pyridine ringCompared to its analogs, it offers distinct advantages in terms of synthesis and functionalization .

Properties

IUPAC Name

3-aminopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-4-6-5(8)2-1-3-9-6/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHCTFSFWQRZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341926
Record name 3-Amino-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42242-11-5
Record name 3-Amino-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminopyridine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 3-Amino-2-chloro-pyridine (5g) and cuprous cyanide (5 g) in 10 mL of N-Methylpyrrolidone was heated with stirring at 185° C. for 2 h under an atmosphere of nitrogen. The reaction mixture was concentrated in vacuo and concentrated ammonium hydroxide and 10% methanol/methylene chloride were added. The mixture was shaken and filtered, the organic layer separated and the aqueous layer extracted two times with methanol/methylene chloride. The combined organic extracts were dried over magnesium sulfate and the solvent removed in vacuo. The residue was recrystallized from ethyl acetate/hexane to afford 3-Amino-2-cyanopyridine as a tan solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-azido-2-cyanopyridine (1.44 g, 9.9 mmol) in ethanol (100 ml) was hydrogenated over palladium on carbon (10%, 50 mg) at room temperature and 3.5 p.s.i for 18 h. The catalyst was filtered off over Celite and the filtrate was concentrated to leave the product (1.16 g). 1H NMR (d6-DMSO) 7.87 (1H, d), 7.33 (1H, dd), 7.22 (1H, d), 6.28 (2H, s).
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Chloro-pyridin-3-ylamine (2.0 g) was dissolved in DMF (24 mL) and zinc cyanide (1.83 g) was added to the solution. The solution was degassed in vacuum 5×, tetrakis(triphenylphosphine) palladium(0) (901 mg) was added and the reaction mixture was stirred at 90° C. for 7 h. After the reaction mixture was cooled to room temperature, the solid was removed by filtration and the filter cake was washed with ethyl acetate. Water was added to the filtrate, the layers were separated and the aqueous layer was 2× extracted with ethyl acetate. The combined organic layer was washed 3× with water, washed with brine, dried over magnesium sulfate and concentrated in vacuum. The residue was purified by column chromatography (silica 60, chloroform/ethyl acetate 3:1, Rf=0.25) to afford 755 mg of the title compound of the formula
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
1.83 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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